molecular formula C14H14ClNO B3164897 5-Chloro-2-(2,5-dimethylphenoxy)aniline CAS No. 893751-04-7

5-Chloro-2-(2,5-dimethylphenoxy)aniline

Cat. No.: B3164897
CAS No.: 893751-04-7
M. Wt: 247.72 g/mol
InChI Key: WSSFUGYFLOPZBO-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,5-dimethylphenoxy)aniline is a halogenated aniline derivative featuring a 2,5-dimethylphenoxy substituent at the ortho position relative to the amino group and a chlorine atom at the para position of the aniline ring (Figure 1). Its molecular formula is C₁₄H₁₄ClNO, with a molecular weight of 247.72 g/mol. The compound’s synthesis likely involves O-alkylation of 2,5-dimethylphenol with a chlorinated alkylating agent (e.g., 3-chloropropanol or chloroethanol) under basic conditions, followed by introduction of the aniline group .

Properties

IUPAC Name

5-chloro-2-(2,5-dimethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(15)8-12(13)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSFUGYFLOPZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Chloro-2-(2,5-dimethylphenoxy)aniline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(2,5-dimethylphenoxy)aniline has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in proteomics research, it may interact with proteins to elucidate their functions and interactions .

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

5-Chloro-2-methylaniline (C₇H₈ClN, MW: 141.60 g/mol) lacks the phenoxy group but shares the chloro and methyl substituents. Its simpler structure results in lower molecular weight and higher solubility in polar solvents compared to the target compound.

5-Fluoro-2-methylaniline (C₇H₈FN, MW: 125.14 g/mol) replaces chlorine with fluorine, enhancing electronegativity. This substitution reduces steric bulk but increases electron-withdrawing effects, which may alter binding affinity in biological systems .

Phenoxy Group Modifications

5-Chloro-2-(3-methylphenoxy)aniline (C₁₃H₁₂ClNO, MW: 233.70 g/mol) shifts the methyl group on the phenoxy ring from the 2,5- to the 3-position. This positional isomerism modifies electronic distribution, with the 3-methyl group inducing less steric hindrance near the aniline group .

4-(5-Chloro-2-methoxy-phenoxy)-aniline (C₁₃H₁₂ClNO₂, MW: 249.70 g/mol) replaces the 2,5-dimethylphenoxy group with a methoxy-substituted phenoxy moiety. ~3.5 for the target compound) .

5-CHLORO-2-(3,4-DIMETHYLPHENOXY)ANILINE (C₁₄H₁₄ClNO, MW: 247.72 g/mol) is a positional isomer with 3,4-dimethylphenoxy substituents. The altered substitution pattern may affect π-π stacking interactions in supramolecular assemblies .

Functional Group Replacements

5-Chloro-2-(1H-tetrazol-5-yl)aniline (C₇H₆ClN₅, MW: 195.61 g/mol) replaces the phenoxy group with a tetrazole ring. The tetrazole introduces strong hydrogen-bonding capacity and acidity (pKa ~4–5), contrasting with the neutral phenoxy group .

5-Chloro-2-(methylsulfonyl)aniline (C₇H₈ClNO₂S, MW: 205.66 g/mol) features a sulfonyl group, which is strongly electron-withdrawing. This drastically reduces basicity of the aniline nitrogen compared to the target compound .

5-Chloro-2-(2-(dimethylamino)ethoxy)aniline (C₁₀H₁₅ClN₂O, MW: 214.69 g/mol) introduces a dimethylamino-ethoxy chain, enhancing water solubility and introducing basicity (pKa ~9–10) due to the tertiary amine .

Structural Isomerism and Chain Length Effects

Compounds such as N-[2-(2,5-dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline (C₁₉H₂₆N₂O₃, MW: 330.43 g/mol) extend the alkyl chain between the phenoxy and aniline groups. Increased chain length elevates molecular weight and lipophilicity (predicted LogP ~4.2) but may reduce metabolic stability .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) Substituents LogP* Melting Point (°C)
5-Chloro-2-(2,5-dimethylphenoxy)aniline C₁₄H₁₄ClNO 247.72 2,5-dimethylphenoxy, Cl, NH₂ ~3.5 Not reported
5-Chloro-2-methylaniline C₇H₈ClN 141.60 Cl, CH₃, NH₂ 1.8 45–48
5-Fluoro-2-methylaniline C₇H₈FN 125.14 F, CH₃, NH₂ 1.2 Not reported
5-Chloro-2-(3-methylphenoxy)aniline C₁₃H₁₂ClNO 233.70 3-methylphenoxy, Cl, NH₂ ~2.9 Not reported
4-(5-Chloro-2-methoxy-phenoxy)-aniline C₁₃H₁₂ClNO₂ 249.70 2-methoxy-5-chlorophenoxy, NH₂ 2.8 Not reported
R,S-1N-[(2,5-dimethylphenoxy)ethyl]amino-2-propanol C₁₃H₂₁NO₂ 223.31 2,5-dimethylphenoxy, NH, OH 2.34 74–76

*LogP values estimated from analogs in .

Key Research Findings

  • Lipophilicity Trends: Phenoxy-substituted anilines exhibit higher LogP values (2.3–3.5) compared to simpler anilines (1.2–1.8), favoring membrane permeability .
  • Synthesis Efficiency: Alkylation of 2,5-dimethylphenol with chloroethanol/propanol achieves moderate-to-high yields (59–76%), though steric hindrance from dimethyl groups may slow reaction kinetics .

Biological Activity

5-Chloro-2-(2,5-dimethylphenoxy)aniline is an organic compound notable for its unique molecular structure, which includes a chloro group and a phenoxy group attached to an aniline backbone. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and proteomics research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H18ClN
  • Molecular Weight : 247.72 g/mol
  • Structure :

    Molecular Structure

Biological Activity

The biological activity of this compound has been explored in various studies, revealing multiple therapeutic potentials:

  • Cytotoxic Effects : The compound exhibits cytotoxic properties on certain cancer cell lines, suggesting its potential as an anticancer agent. Studies have shown that it may influence cellular processes by binding to specific proteins and enzymes, thereby altering their activity and affecting biochemical pathways .
  • Proteomics Research : It is utilized in proteomics to investigate protein interactions and functions. This capability is essential for understanding the molecular underpinnings of diseases and developing targeted therapies .

The mechanism of action for this compound involves several pathways:

  • Protein Interaction : The compound may interact with various cellular proteins, influencing gene expression and cell signaling pathways critical for normal cellular function and disease progression .
  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is compared with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-Chloro-4-(2,5-dimethylphenoxy)anilineC16H18ClNExhibits distinct biological activity against Plasmodium speciesDifferent substitution pattern influences activity
4-Chloro-2,5-dimethoxyanilineC16H18ClN2OContains methoxy groups instead of phenoxyDifferent solubility and reactivity profile
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)anilineC16H16ClF3NEnhanced lipophilicityPotential for different biological interactions

The structural characteristics of this compound confer specific reactivity and biological activity compared to these similar compounds .

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Anticancer Studies : Research indicated that this compound could induce apoptosis in specific cancer cell lines by disrupting cellular signaling pathways .
  • Proteomic Applications : In proteomics studies, this compound was shown to alter the expression levels of proteins involved in metabolic processes, indicating its potential as a research tool for understanding disease mechanisms .
  • In vitro Studies : Laboratory experiments demonstrated that the compound interacts with various enzymes and receptors, leading to changes in cellular behavior that could be leveraged for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(2,5-dimethylphenoxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 2,5-dimethylphenol with 5-chloro-2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation to reduce the nitro group to an amine . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to nitroaniline) and solvent polarity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>95% purity).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The aniline NH₂ group typically appears as a broad singlet at δ 4.5–5.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 276.09 (calculated for C₁₄H₁₅ClNO). Fragmentation patterns should align with cleavage at the ether linkage.
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect side products like unreacted phenol .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 24–72 hours. Analyze degradation via LC-MS. The aniline group is prone to oxidation at pH > 8, forming quinone derivatives, while acidic conditions (pH < 4) may hydrolyze the ether bond. Stability is optimal at pH 6–7 .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer : It serves as a precursor for bioactive molecules targeting serotonin receptors due to its structural similarity to known ligands. For example, coupling with sulfonyl chlorides yields sulfonamide derivatives for in vitro binding assays (IC₅₀ values measured via radioligand displacement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Use orthogonal analytical methods:
  • Chiral HPLC to confirm enantiopurity.
  • X-ray crystallography to validate the active conformation.
    Replicate assays under standardized conditions (e.g., CHO-K1 cells for receptor binding) and apply statistical meta-analysis to reconcile data .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The chloro group directs electrophiles to the para position relative to the phenoxy moiety. Compare with experimental results (e.g., nitration at 100°C yields 4-nitro derivatives) .

Q. How does modifying the dimethylphenoxy group impact solubility and bioavailability?

  • Methodological Answer : Synthesize analogs (e.g., replacing methyl with trifluoromethyl) and measure logP values (shake-flask method). Correlate with permeability in Caco-2 cell monolayers. Bulky substituents reduce aqueous solubility but enhance membrane diffusion .

Q. What are the degradation pathways of this compound under UV light, and how can photostability be improved?

  • Methodological Answer : Expose solid and solution phases to UV-A/B light (315–400 nm) and analyze degradation via GC-MS. Major pathways include C-Cl bond cleavage and phenoxy radical formation. Stabilize by adding antioxidants (e.g., BHT) or using amber glassware .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Pair with molecular docking (AutoDock Vina) to identify binding poses in enzyme active sites. Confirm with site-directed mutagenesis of predicted residue targets .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer :
  • Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
  • Store under inert gas (N₂) to prevent oxidation.
  • Dispose of waste via incineration (≥1000°C) to avoid releasing chlorinated byproducts. Refer to ECHA guidelines for occupational exposure limits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2,5-dimethylphenoxy)aniline
Reactant of Route 2
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5-Chloro-2-(2,5-dimethylphenoxy)aniline

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